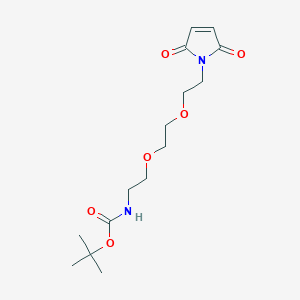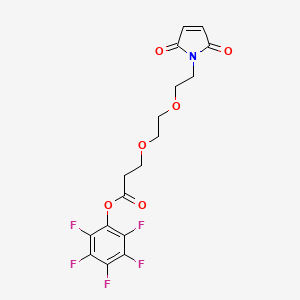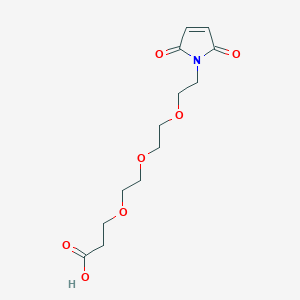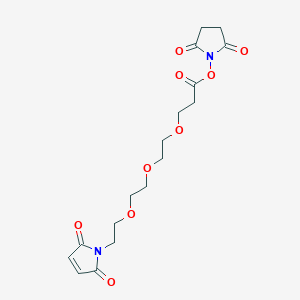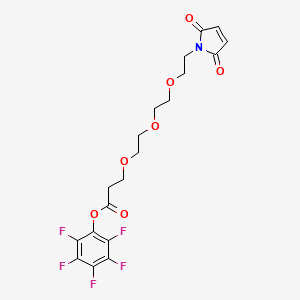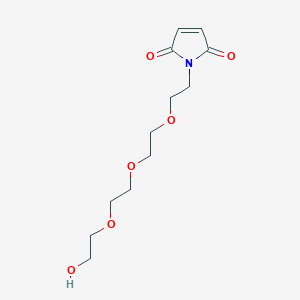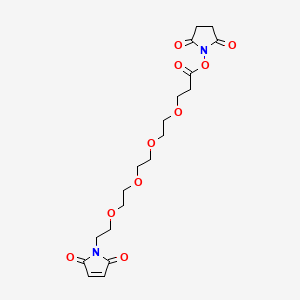
BET bromodomain inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Les inhibiteurs du domaine bromodomaine BET sont une classe de composés qui ciblent la famille des protéines bromodomaine et extra-terminale (BET), qui comprend BRD2, BRD3, BRD4 et BRDT . Ces protéines jouent un rôle crucial dans la régulation de l'expression des gènes en reconnaissant les résidus de lysine acétylés sur les queues d'histones, influençant ainsi la structure de la chromatine et l'activité transcriptionnelle . Les inhibiteurs du domaine bromodomaine BET ont suscité un intérêt considérable en raison de leurs applications thérapeutiques potentielles, en particulier dans le traitement du cancer .
Mécanisme D'action
Mode of Action
BET inhibitors work by displacing BRD4 out of super-enhancer regions , which has a significant impact on vital pathways in cancerous cells . They prevent protein-protein interaction between BET proteins and acetylated histones and transcription factors . This displacement blocks the initiation of transcription for numerous genes by the interaction between ribonucleic acid polymerase II (RNA Pol II) and the site where transcription begins .
Biochemical Pathways
The displacement of BRD4 by BET inhibitors affects numerous cancer-related and immunity-associated genes . It impacts the function of transcription factors that specifically bind to acetylated histone tails, recruit tumor-associated target genes, and act on the promoter and/or enhancer regions . This action significantly suppresses cytokine-induced mRNA expression of a broad range of inflammatory mediators involved in the pathogenesis of various diseases .
Pharmacokinetics
The pharmacokinetics of BET inhibitors vary significantly. The time to reach the maximum plasma concentration (Tmax) for these BET inhibitors is between 0.5–6 hours . The half-life (t1/2) range varies significantly . These properties impact the bioavailability of the drug and its effectiveness in the body.
Result of Action
The result of BET inhibitors’ action is the suppression of overexpressed oncogenes, thus acting as potential antitumor agents . In many cases, the expression of the growth-promoting transcription factor Myc is blocked by BET inhibitors . This leads to the inhibition of cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
Action Environment
The action of BET inhibitors can be influenced by environmental factors. For instance, all BET inhibitors reviewed in a study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application . Moreover, the effectiveness of BET inhibitors can be enhanced when used in combination with other drugs . This is due to meaningful variations in pharmacodynamic activity among chosen drug combinations .
Analyse Biochimique
Biochemical Properties
BET bromodomain inhibitors play a crucial role in biochemical reactions. They interact with enzymes, proteins, and other biomolecules like acetylated histones and transcription factors . The nature of these interactions is reversible binding, which allows for the regulation of gene expression and other cellular processes .
Cellular Effects
BET bromodomain inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by preventing the interaction between BET proteins and acetylated histones and transcription factors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of BET bromodomain inhibitors involves their reversible binding to the bromodomains of BET proteins . This prevents the interaction between BET proteins and acetylated histones and transcription factors , thereby influencing gene expression and other cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'inhibiteurs du domaine bromodomaine BET implique généralement la conception de petites molécules capables de se lier efficacement aux domaines bromodomaines des protéines BET. Une approche courante consiste à utiliser des mimétiques de l'acétylation pour empêcher les domaines bromodomaines de se lier à la chromatine . Les voies de synthèse impliquent souvent une synthèse organique en plusieurs étapes, comprenant la formation d'intermédiaires clés et des réactions de couplage finales. Par exemple, la synthèse de JQ1, un inhibiteur du domaine bromodomaine BET bien connu, implique la formation d'un noyau thiénodiazépine suivie de modifications de groupes fonctionnels pour améliorer l'affinité de liaison et la sélectivité .
Méthodes de production industrielle : La production industrielle d'inhibiteurs du domaine bromodomaine BET implique l'extrapolation des voies de synthèse développées en laboratoire. Cela nécessite l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle qualité pour garantir la production de composés de haute pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour la purification et la caractérisation .
Analyse Des Réactions Chimiques
Types de réactions : Les inhibiteurs du domaine bromodomaine BET subissent diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure chimique des inhibiteurs afin d'améliorer leur puissance et leur sélectivité .
Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse d'inhibiteurs du domaine bromodomaine BET comprennent les agents acétylants, les agents réducteurs et les agents de couplage. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .
Principaux produits formés : Les principaux produits formés à partir de ces réactions sont les inhibiteurs finaux du domaine bromodomaine BET, qui se caractérisent par leur capacité à se lier aux domaines bromodomaines des protéines BET et à inhiber leur fonction. Ces inhibiteurs sont généralement de petites molécules avec des groupes fonctionnels spécifiques qui améliorent leur affinité de liaison et leur sélectivité .
Applications de la recherche scientifique
Les inhibiteurs du domaine bromodomaine BET ont un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En recherche sur le cancer, ces inhibiteurs ont montré des promesses dans le ciblage de divers types de cancer, y compris la leucémie myéloïde aiguë, le myélome multiple et la leucémie lymphoblastique aiguë . Ils agissent en bloquant l'expression des oncogènes et en perturbant les principales voies de signalisation impliquées dans la progression du cancer .
En plus de la recherche sur le cancer, les inhibiteurs du domaine bromodomaine BET sont étudiés pour leur potentiel de traitement des maladies inflammatoires, des maladies cardiovasculaires et des troubles neurologiques . Leur capacité à moduler l'expression des gènes en fait des outils précieux pour étudier la régulation épigénétique et développer de nouvelles stratégies thérapeutiques .
Mécanisme d'action
Les inhibiteurs du domaine bromodomaine BET exercent leurs effets en se liant aux domaines bromodomaines des protéines BET, empêchant ainsi l'interaction entre les protéines BET et les histones acétylées . Cela perturbe le recrutement de la machinerie transcriptionnelle vers la chromatine et inhibe l'expression des gènes cibles impliqués dans les processus pathologiques . Les cibles moléculaires des inhibiteurs du domaine bromodomaine BET comprennent BRD2, BRD3, BRD4 et BRDT, BRD4 étant la cible la plus étudiée en raison de son rôle dans le cancer .
Applications De Recherche Scientifique
BET bromodomain inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, these inhibitors have shown promise in targeting various types of cancer, including acute myeloid leukemia, multiple myeloma, and acute lymphoblastic leukemia . They work by blocking the expression of oncogenes and disrupting key signaling pathways involved in cancer progression .
In addition to cancer research, BET bromodomain inhibitors are being investigated for their potential in treating inflammatory diseases, cardiovascular diseases, and neurological disorders . Their ability to modulate gene expression makes them valuable tools for studying epigenetic regulation and developing new therapeutic strategies .
Comparaison Avec Des Composés Similaires
Les inhibiteurs du domaine bromodomaine BET sont uniques en leur capacité à cibler spécifiquement les domaines bromodomaines des protéines BET. Des composés similaires comprennent d'autres inhibiteurs du domaine bromodomaine qui ciblent les domaines bromodomaines non-BET, tels que ceux que l'on trouve dans les histone acétyltransférases et les facteurs d'initiation de la transcription . Les inhibiteurs du domaine bromodomaine BET se distinguent par leur sélectivité pour la famille des protéines BET et leurs applications thérapeutiques potentielles dans le cancer et d'autres maladies .
Liste des composés similaires :- Inhibiteurs de l'histone acétyltransférase
- Inhibiteurs du facteur d'initiation de la transcription
- Inhibiteurs du domaine bromodomaine non-BET
Propriétés
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGNZXBWIQDLQ-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
